3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide
CAS No.: 107363-01-9
VCID: VC0010849
Molecular Formula: C13H11N3OS
Molecular Weight: 257.31 g/mol
* For research use only. Not for human or veterinary use.
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Description | 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C13H11N3OS and a molecular weight of 257.31 g/mol . It is also known by other names, including 107363-01-9, 3-(1H-pyrrol-1-yl)benzo[b]thiophene-2-carbohydrazide, 3-pyrrol-1-yl-1-benzothiophene-2-carbohydrazide, and MFCD06200944 . This compound's structure includes a benzothiophene core, which is a bicyclic structure containing a benzene ring fused to a thiophene ring, with a pyrrole substituent at the 3-position and a carbohydrazide group at the 2-position . A related compound is Benzo[b]thiophene-2-carbohydrazide, also known as 1-benzothiophene-2-carbohydrazide, which has a molecular formula of C9H8N2OS and a molecular weight of 192.24 g/mol . Its synonyms include benzo b thiophene-2-carbohydrazide, benzo b thiophene-2-carboxylic hydrazide, and thianaphthene-2-carboxylic hydrazide . Another similar compound is N'-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide, which has the molecular formula C16H11N3O4S . In the context of research, particularly when creating a research assistant resume, it's important to highlight research skills, knowledge of methodologies, and the ability to work independently . A strong resume should also include education, relevant coursework, and any research projects completed, focusing on results and findings . For those with experience, a resume should showcase the ability to coordinate and monitor trials, secure grants, and collaborate with other researchers . |
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CAS No. | 107363-01-9 |
Product Name | 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide |
Molecular Formula | C13H11N3OS |
Molecular Weight | 257.31 g/mol |
IUPAC Name | 3-pyrrol-1-yl-1-benzothiophene-2-carbohydrazide |
Standard InChI | InChI=1S/C13H11N3OS/c14-15-13(17)12-11(16-7-3-4-8-16)9-5-1-2-6-10(9)18-12/h1-8H,14H2,(H,15,17) |
Standard InChIKey | OLGOTFKDOTUCRV-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=C(S2)C(=O)NN)N3C=CC=C3 |
Canonical SMILES | C1=CC=C2C(=C1)C(=C(S2)C(=O)NN)N3C=CC=C3 |
PubChem Compound | 2763674 |
Last Modified | Sep 13 2023 |
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